2-Piperidinone,1-(4-methylphenyl)-
Overview
Description
2-Piperidinone,1-(4-methylphenyl)- is an organic compound with the molecular formula C12H15NO. It is a derivative of piperidinone, where the piperidine ring is substituted with a p-tolyl group at the nitrogen atom. This compound is known for its applications in various fields, including organic synthesis and pharmaceutical research.
Preparation Methods
Synthetic Routes and Reaction Conditions: 2-Piperidinone,1-(4-methylphenyl)- can be synthesized through several methods. One common approach involves the reaction of p-toluidine with glutaric anhydride, followed by cyclization to form the piperidinone ring. The reaction typically requires acidic or basic conditions to facilitate the cyclization process.
Industrial Production Methods: In industrial settings, the production of 2-Piperidinone,1-(4-methylphenyl)- often involves the use of catalytic hydrogenation of p-tolyl-pyridine derivatives. This method is preferred due to its efficiency and scalability, allowing for the production of large quantities of the compound.
Chemical Reactions Analysis
Types of Reactions: 2-Piperidinone,1-(4-methylphenyl)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the carbonyl group to a hydroxyl group, forming alcohol derivatives.
Substitution: The p-tolyl group can undergo electrophilic aromatic substitution reactions, introducing various substituents onto the aromatic ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Electrophilic aromatic substitution reactions often require catalysts like aluminum chloride (AlCl3) or iron(III) chloride (FeCl3).
Major Products:
Oxidation: N-oxides of 2-Piperidinone,1-(4-methylphenyl)-.
Reduction: Alcohol derivatives of the compound.
Substitution: Various substituted p-tolyl derivatives.
Scientific Research Applications
2-Piperidinone,1-(4-methylphenyl)- has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical agent, particularly in the development of new drugs.
Industry: It is used in the production of various chemicals and materials, including polymers and resins.
Mechanism of Action
The mechanism of action of 2-Piperidinone,1-(4-methylphenyl)- involves its interaction with specific molecular targets and pathways. The compound can act as a ligand, binding to receptors or enzymes and modulating their activity. This interaction can lead to various biological effects, depending on the specific target and pathway involved.
Comparison with Similar Compounds
Piperidinone: The parent compound, which lacks the p-tolyl substitution.
N-Methylpiperidinone: A derivative with a methyl group instead of a p-tolyl group.
Piperidine: The basic structure without the carbonyl group.
Uniqueness: 2-Piperidinone,1-(4-methylphenyl)- is unique due to the presence of the p-tolyl group, which imparts specific chemical and biological properties. This substitution can enhance the compound’s stability, reactivity, and potential biological activity compared to its analogs.
Properties
Molecular Formula |
C12H15NO |
---|---|
Molecular Weight |
189.25 g/mol |
IUPAC Name |
1-(4-methylphenyl)piperidin-2-one |
InChI |
InChI=1S/C12H15NO/c1-10-5-7-11(8-6-10)13-9-3-2-4-12(13)14/h5-8H,2-4,9H2,1H3 |
InChI Key |
CFGKQMDTYPWENR-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)N2CCCCC2=O |
Origin of Product |
United States |
Synthesis routes and methods
Procedure details
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